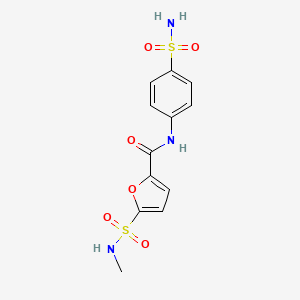![molecular formula C18H17N3O3 B6577676 3,5-dimethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide CAS No. 1208537-35-2](/img/structure/B6577676.png)
3,5-dimethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazoles are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis
Treatment of the title compounds with secondary amines or morpholine results in nucleophilic replacement of the pyrazolyl substituent at C 5, the ozaxole ring remaining unchanged .Aplicaciones Científicas De Investigación
3,5-dimethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide has a variety of scientific research applications, including its potential use as an anti-inflammatory, anti-tumor, and anti-oxidant agent. It has been studied for its potential to be used as a therapeutic agent for a variety of diseases, including cancer, diabetes, and metabolic syndrome. In addition, this compound has been studied for its ability to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of the neurotransmitter acetylcholine. This compound has also been studied for its potential to be used as an anti-fungal agent.
Mecanismo De Acción
Target of Action
Similar compounds have been found to have high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Biochemical Pathways
Given its potential interaction with sdh , it might influence the citric acid cycle and the electron transport chain, both of which are crucial for cellular energy production.
Pharmacokinetics
Similar compounds have been found to have high solubility in saline at ph 7 , which could potentially impact the bioavailability of this compound.
Result of Action
Similar compounds have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer effects .
Action Environment
The solubility of similar compounds in different ph environments suggests that the compound’s action could be influenced by the pH of its environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3,5-dimethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide in laboratory experiments include its ability to act as an anti-inflammatory, anti-tumor, and anti-oxidant agent. In addition, this compound is relatively easy to synthesize and can be purified by recrystallization. However, there are some limitations to using this compound in laboratory experiments. It is not yet fully understood how this compound works, and its effects on human health are not yet fully understood. In addition, this compound is a relatively new compound, and its long-term effects on human health are not yet known.
Direcciones Futuras
The future directions for 3,5-dimethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide research include further studies on its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. In addition, further studies should be conducted to determine the long-term effects of this compound on human health. Furthermore, further studies should be conducted to determine the optimal dosage and route of administration for this compound. Finally, further studies should be conducted to determine the potential synergistic effects of this compound with other drugs.
Métodos De Síntesis
The synthesis of 3,5-dimethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide is a multi-step process that involves the reaction of 3,5-dimethoxybenzaldehyde and 4-(1H-pyrazol-3-yl)phenylamine. The reaction of these two compounds is catalyzed by an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction produces this compound, which can then be purified by recrystallization.
Análisis Bioquímico
Biochemical Properties
It is known that the structure of 3,5-disubstituted pyrazoles, a group to which this compound belongs, can influence their biochemical interactions
Molecular Mechanism
Some studies suggest that compounds with similar structures may exert their effects through hydrogen bonding and π-π interactions . These interactions could potentially influence enzyme activity, biomolecular binding, and gene expression.
Transport and Distribution
Future studies should investigate any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
Propiedades
IUPAC Name |
3,5-dimethoxy-N-[4-(1H-pyrazol-5-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-23-15-9-13(10-16(11-15)24-2)18(22)20-14-5-3-12(4-6-14)17-7-8-19-21-17/h3-11H,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHJCTHDKUAGJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=CC=NN3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol](/img/structure/B6577594.png)

![3,4-difluoro-N-[3-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6577601.png)

![5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-N-methylfuran-2-sulfonamide](/img/structure/B6577621.png)
![2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6577623.png)
![2-(4-ethoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6577631.png)
![2-chloro-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6577635.png)
![N-[4-(1H-pyrazol-3-yl)phenyl]butanamide](/img/structure/B6577647.png)
![3-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide](/img/structure/B6577652.png)
![2-(1H-indol-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6577657.png)
![2-(4-methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6577662.png)
![3-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6577682.png)
![N-[4-(1H-pyrazol-3-yl)phenyl]-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B6577689.png)